Diphenhydraminhydrochlorid

Übersicht

Beschreibung

Diphenhydramine Hydrochloride is a first-generation antihistamine primarily used to treat allergic reactions, insomnia, and symptoms of the common cold. It is also utilized for its sedative and antiemetic properties. This compound works by blocking the effects of histamine, a substance in the body that causes allergic symptoms .

Wirkmechanismus

Target of Action

Diphenhydramine hydrochloride is a first-generation H1 receptor antihistamine . The primary targets of this compound are the H1 histamine receptors, which are found both peripherally and in the central nervous system . These receptors play a crucial role in allergic reactions, causing symptoms such as sneezing, runny nose, itchy/watery eyes, itching of the nose or throat, pruritus, urticaria, insect bites/stings, and allergic rashes .

Mode of Action

Diphenhydramine hydrochloride acts by competitively antagonizing histamine H1 receptors . This means it binds to these receptors, preventing histamine from doing so, and thereby inhibiting the effects of histamine . As an inverse agonist at the H1 receptor, diphenhydramine reverses histamine’s effects on capillaries, thereby reducing symptoms of allergic reactions .

Biochemical Pathways

The action of diphenhydramine hydrochloride affects several biochemical pathways. It has been shown to be implicated in a number of neurotransmitter systems that affect behavior, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid . Moreover, studies have determined that a variety of cytochrome P450 isoenzymes are involved in the N-demethylation that characterizes the primary metabolic pathway of diphenhydramine, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19 .

Pharmacokinetics

Diphenhydramine is metabolized in the liver via the CYP450 enzyme system and is excreted in urine, both unchanged and as metabolites . It has a half-life ranging from 3.4 to 9.2 hours, with its peak serum time being around 2 hours post-administration . A large first-pass effect was evident from the data, with about 50% of the drug being metabolized by the liver before it reached the general circulation .

Result of Action

The molecular and cellular effects of diphenhydramine hydrochloride’s action are primarily the result of its antagonism of histamine H1 receptors. This leads to a reduction in the symptoms of allergic reactions, such as sneezing, runny nose, and itchy/watery eyes . It also has antiemetic, antitussive, hypnotic, and antiparkinson properties .

Action Environment

The anatomical and physiological environment of the nasal mucosa has a powerful impact on the administration of decongestant drug molecules like diphenhydramine hydrochloride . Factors such as drug molecular mass, particle size, polymorphism, partition coefficient across the lipoidal barrier, drug dissolution, and pKa influence the passive diffusion of the drug across the nasal epithelial cells . The epithelial tissues in the nasal cavity act as a permeation barrier for the absorption of the drug .

Wissenschaftliche Forschungsanwendungen

Diphenhydramine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: Employed in studies involving histamine receptors and neurotransmitter systems.

Medicine: Extensively used in the treatment of allergic reactions, motion sickness, and as a sedative in sleep aids.

Industry: Utilized in the formulation of various pharmaceutical products, including creams, ointments, and nasal sprays .

Biochemische Analyse

Biochemical Properties

Diphenhydramine hydrochloride competes with free histamine for binding at HA-receptor sites . This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding .

Cellular Effects

The cellular effects of Diphenhydramine hydrochloride are primarily due to its ability to block the action of histamine at the H1 receptor, which can lead to effects such as the reduction of inflammation, itching, and allergy symptoms .

Molecular Mechanism

At the molecular level, Diphenhydramine hydrochloride exerts its effects by binding to the histamine H1 receptor, thereby preventing histamine from binding and exerting its effects . This can lead to a decrease in symptoms associated with excessive histamine activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Diphenhydramine Hydrochloride typically involves a four-step sequence starting with a Grignard reaction. The process begins with the reaction of benzhydrol with dimethylaminoethanol in the presence of a catalyst. The resulting product is then treated with hydrogen chloride gas in ethanol to yield Diphenhydramine Hydrochloride .

Industrial Production Methods: In industrial settings, the preparation of Diphenhydramine Hydrochloride involves the addition of benzhydrol to a solvent such as methylbenzene or xylene, followed by the addition of a catalyst. The mixture undergoes normal-pressure backflow dehydration, cooling, and further reactions with dimethylaminoethanol. The final product is obtained by adding hydrogen chloride gas to the solution and evaporating the solvent under reduced pressure .

Analyse Chemischer Reaktionen

Types of Reactions: Diphenhydramine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted compounds .

Vergleich Mit ähnlichen Verbindungen

Diphenhydramine Citrate: Another salt form of Diphenhydramine with similar antihistamine properties.

Doxylamine: A first-generation antihistamine with similar sedative effects.

Chlorpheniramine: Another first-generation antihistamine used for allergic reactions.

Uniqueness: Diphenhydramine Hydrochloride is unique due to its wide range of applications, including its use as a sedative, antiemetic, and treatment for motion sickness. Its ability to interact with multiple neurotransmitter systems also sets it apart from other antihistamines .

Biologische Aktivität

Diphenhydramine hydrochloride is a first-generation antihistamine widely used for its antiallergic and sedative properties. This article delves into its biological activity, mechanisms, pharmacokinetics, and clinical implications, supported by diverse research findings and case studies.

Diphenhydramine primarily functions as an H1 receptor antagonist , blocking the effects of histamine in various tissues. Its actions include:

- Antihistaminic Effects : Reduces symptoms of allergic reactions such as sneezing and runny nose.

- Sedative Effects : Induces drowsiness by crossing the blood-brain barrier and acting on central nervous system (CNS) receptors.

- Anticholinergic Effects : Exhibits properties that can lead to side effects such as dry mouth and blurred vision due to its action on muscarinic acetylcholine receptors .

Pharmacokinetics

The pharmacokinetic profile of diphenhydramine includes:

- Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations occurring 2 to 3 hours post-dose. The oral bioavailability ranges from 40% to 60% .

- Distribution : Widely distributed throughout the body, including the CNS, with a volume of distribution between 3.3 to 6.8 L/kg .

- Metabolism : Undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9, CYP2C19), resulting in several metabolites including N-desmethyldiphenhydramine .

- Elimination : Excreted mainly as metabolites conjugated with glycine and glutamine, with only about 1% excreted unchanged in urine .

Biological Targets and Effects

Diphenhydramine interacts with multiple biological targets:

| Biological Target | Mode of Action | Effect |

|---|---|---|

| H1 Receptor | Inverse agonist | Allergy reduction; Sedation |

| mACh Receptors | Antagonist | Anticholinergic effects |

| Sodium Channels | Blocker | Local anesthetic properties |

These interactions contribute to its therapeutic effects but also its side effects, particularly in older adults where cognitive decline has been observed .

Case Studies

- Cardiotoxicity in Overdose : A case study reported a pediatric patient experiencing wide complex tachycardia due to diphenhydramine overdose. Treatment with sodium bicarbonate was effective in managing the cardiac toxicity associated with sodium channel blockade .

- Cognitive Decline in Elderly Patients : A study involving hospitalized older patients indicated that diphenhydramine use was associated with a significant risk of cognitive decline, with an adjusted odds ratio of 2.3 for cognitive impairment compared to non-exposed individuals .

- Effectiveness Against COVID-19 : Preliminary research has shown that diphenhydramine combined with lactoferrin significantly inhibited SARS-CoV-2 replication in vitro, suggesting potential antiviral properties beyond its traditional uses .

Research Findings

Research has consistently shown that diphenhydramine can enhance sedation and improve sleep quality in patients suffering from insomnia. A double-blind study indicated that higher doses resulted in a greater hypnotic effect, particularly in patients without prior treatment for insomnia .

Eigenschaften

IUPAC Name |

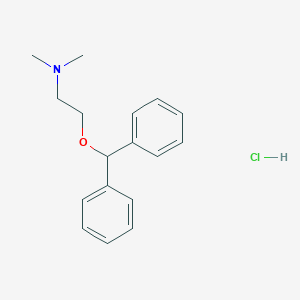

2-benzhydryloxy-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHPORCSPXIHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO.ClH, C17H22ClNO | |

| Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-73-1 (Parent) | |

| Record name | Diphenhydramine hydrochloride [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020537 | |

| Record name | Diphenhydramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenhydramine hydrochloride appears as white or almost-white crystalline powder. Odorless with a bitter numbing taste. pH (5% aqueous solution) 4-6. (NTP, 1992) | |

| Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>43.8 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | SID85273734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

147-24-0 | |

| Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenhydramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenhydramine hydrochloride [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenhydramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenhydramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC2D6JAD40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

331 to 338 °F (NTP, 1992) | |

| Record name | DIPHENHYDRAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.